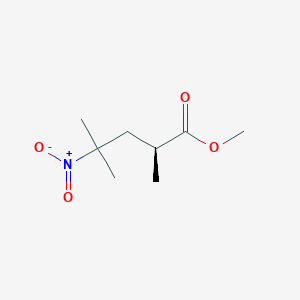![molecular formula C18H13BO3 B11742679 Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-](/img/structure/B11742679.png)
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, also known as 4-(dibenzo[b,d]furan-1-yl)phenylboronic acid, is an organic compound that contains a boronic acid functional group attached to a dibenzofuran moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including B-[4-(1-dibenzofuranyl)phenyl]boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, 4-bromodibenzofuran can be reacted with n-butyllithium in anhydrous tetrahydrofuran at -78°C, followed by the addition of trimethoxyborane. The reaction mixture is then allowed to warm to room temperature, and the product is isolated by acidification and extraction .
Industrial Production Methods
Industrial production of boronic acids typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recycling of boric esters and other reagents can make the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate, often used in substitution reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the organic group from boron to palladium. The boronic acid group can also interact with diols to form cyclic esters, which is the basis for its use in sensing applications .
Comparaison Avec Des Composés Similaires
Boronic acid, B-[4-(1-dibenzofuranyl)phenyl]-, can be compared with other boronic acids such as phenylboronic acid and 4-biphenylboronic acid:
Phenylboronic Acid: Lacks the dibenzofuran moiety, making it less sterically hindered and potentially more reactive in certain reactions.
4-Biphenylboronic Acid: Contains a biphenyl group instead of a dibenzofuran group, which can influence its electronic properties and reactivity.
The unique structural feature of having a dibenzofuran moiety makes B-[4-(1-dibenzofuranyl)phenyl]boronic acid particularly useful in applications requiring specific steric and electronic properties.
Similar Compounds
- Phenylboronic Acid
- 4-Biphenylboronic Acid
- 4-Dibenzothienylboronic Acid
- 4-Pyridinylboronic Acid
Propriétés
Formule moléculaire |
C18H13BO3 |
|---|---|
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
(4-dibenzofuran-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)13-10-8-12(9-11-13)14-5-3-7-17-18(14)15-4-1-2-6-16(15)22-17/h1-11,20-21H |
Clé InChI |
JRPKURDGCYPMDF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=C3C4=CC=CC=C4OC3=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742628.png)

![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742637.png)
![9H-Indolo[3,2,1-de]phenanthridin-9-one](/img/structure/B11742639.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742642.png)
![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742666.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11742672.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11742680.png)

